

# Spectrophotometric Determination of Lycopene

## Content: Application Notes and Protocols

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### Compound of Interest

Compound Name: *Lycopene*

Cat. No.: *B016060*

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## Introduction

**Lycopene**, a bright red carotenoid pigment, is a potent antioxidant naturally found in high concentrations in tomatoes and other red fruits and vegetables. Its strong antioxidant properties and potential health benefits, including reducing the risk of certain cancers and cardiovascular diseases, have made it a subject of extensive research and a valuable ingredient in pharmaceuticals, nutraceuticals, and functional foods. Accurate and reliable quantification of **lycopene** content is crucial for quality control, formulation development, and research purposes.

This application note provides a detailed protocol for the spectrophotometric determination of **lycopene** content in various samples. Spectrophotometry offers a rapid, cost-effective, and accessible method for **lycopene** quantification, making it suitable for routine analysis. The described protocol is based on the principle of solvent extraction of **lycopene** followed by the measurement of its absorbance at a specific wavelength.

## Principle

The quantification of **lycopene** by spectrophotometry is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. **Lycopene** exhibits a characteristic absorption spectrum in the visible range, with distinct absorption maxima. By measuring the absorbance of a **lycopene** extract at its specific maximum absorption wavelength ( $\lambda_{\text{max}}$ ), its concentration can be determined using the molar extinction coefficient. The extraction process

is critical to ensure the complete transfer of **lycopene** from the sample matrix into a suitable organic solvent.

## Materials and Reagents

- Solvents:
  - Hexane (ACS grade or higher)
  - Acetone (ACS grade or higher)
  - Ethanol (95-100%)
  - Petroleum Ether (ACS grade or higher)
- Reagents:
  - Butylated hydroxytoluene (BHT) (optional, as an antioxidant)
  - Sodium sulfate (anhydrous)
- Equipment:
  - UV-Vis Spectrophotometer
  - Quartz cuvettes (1 cm path length)
  - Homogenizer or blender
  - Centrifuge
  - Separatory funnel
  - Volumetric flasks
  - Pipettes
  - Analytical balance

- Mortar and pestle
- Filter paper

## Experimental Protocols

### Sample Preparation

Proper sample preparation is crucial for accurate **lycopene** determination. The goal is to create a homogenous sample from which a representative portion can be taken for extraction.

- Fresh Fruits and Vegetables (e.g., Tomatoes, Watermelon):
  - Wash the sample thoroughly and pat dry.
  - Cut the sample into small pieces, removing seeds if necessary.
  - Homogenize a known weight of the sample (e.g., 5-10 g) into a fine puree using a blender or homogenizer.
- Processed Products (e.g., Tomato Paste, Sauces):
  - Accurately weigh a representative amount of the product (e.g., 1-2 g).
  - For thick pastes, it may be necessary to dilute with a small amount of distilled water to facilitate homogenization.
- Solid Samples (e.g., Powders, Supplements):
  - Accurately weigh the sample.
  - If the sample is coarse, grind it to a fine powder using a mortar and pestle.

### Lycopene Extraction Protocol

This protocol utilizes a hexane:acetone:ethanol mixture, which has been demonstrated to be effective for **lycopene** extraction.<sup>[1][2]</sup>

- Extraction:

- Transfer a known weight of the homogenized sample (e.g., 0.5 - 1 g) into a flask or beaker.
- Add a 2:1:1 (v/v/v) mixture of hexane:acetone:ethanol. A common starting volume is 20 mL of the solvent mixture. For enhanced stability, 0.05% BHT can be added to the solvent mixture to prevent oxidative degradation of **lycopene**.
- Mix thoroughly using a vortex mixer or by vigorous shaking for 15-20 minutes. Protect the sample from light by wrapping the container in aluminum foil, as **lycopene** is light-sensitive.
- Phase Separation:
  - Add 1.5 mL of distilled water to the mixture and shake for an additional 5 minutes.
  - Allow the mixture to stand for 5-10 minutes to facilitate phase separation. Two distinct layers will form: an upper hexane layer containing the **lycopene** (red-orange color) and a lower aqueous layer.
  - Alternatively, the mixture can be centrifuged at a low speed (e.g., 3000 rpm for 5 minutes) to achieve a clearer separation.
- Collection of **Lycopene** Extract:
  - Carefully collect the upper hexane layer containing the **lycopene** using a pipette or by decanting into a clean, light-protected container.
  - To ensure complete extraction, the remaining aqueous layer can be re-extracted with another portion of hexane, and the hexane layers can be combined.
  - If the hexane extract appears cloudy due to residual water, add a small amount of anhydrous sodium sulfate to dry the extract and then filter.
- Volume Adjustment:
  - Transfer the final hexane extract to a volumetric flask and adjust the volume to a known final volume (e.g., 10 mL or 25 mL) with hexane.

## Spectrophotometric Measurement

- Instrument Setup:
  - Turn on the UV-Vis spectrophotometer and allow it to warm up according to the manufacturer's instructions.
  - Set the wavelength to the maximum absorbance for **lycopene** in the chosen solvent. For hexane, this is typically around 472 nm or 503 nm.<sup>[3][4]</sup> A spectral scan from 400 nm to 600 nm is recommended to confirm the absorption maxima.
- Blanking:
  - Fill a quartz cuvette with the solvent used for the final dilution (e.g., hexane) and use it to zero the spectrophotometer (set absorbance to 0.000).
- Sample Measurement:
  - Rinse the cuvette with a small amount of the **lycopene** extract before filling it.
  - Fill the cuvette with the **lycopene** extract and measure the absorbance.
  - If the absorbance reading is above the linear range of the spectrophotometer (typically > 1.5), dilute the extract with a known volume of the solvent and re-measure the absorbance. Remember to account for this dilution in the final calculation.

## Data Presentation

The accuracy of the spectrophotometric quantification of **lycopene** is highly dependent on the solvent used for the final measurement, as it influences the absorption maxima ( $\lambda_{\text{max}}$ ) and the molar extinction coefficient ( $\epsilon$ ). The table below summarizes these key quantitative parameters for all-trans-**lycopene** in common solvents.

Solvent	Absorption Maxima ( $\lambda_{\text{max}}$ ) (nm)	Molar Extinction Coefficient ( $\epsilon$ ) ( $\text{L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$ )	Specific Absorbance ( $A_{1\%1\text{cm}}$ )
Hexane	444, 472, 503	186,000 (at 472 nm)	3470 (at 472 nm)
Acetone	448, 474, 505	185,000 (at 474 nm)	3446 (at 474 nm)
Ethanol	446, 472, 504	Not consistently reported	Not consistently reported
Petroleum Ether	~472	185,000 (approx.)	3450

Note: The molar extinction coefficient and specific absorbance can vary slightly between different sources and depending on the purity and isomeric form of the **lycopene** standard used.<sup>[5][6]</sup>

## Calculation of Lycopene Content

The **lycopene** content in the original sample can be calculated using the following formula based on the Beer-Lambert law:

**Lycopene** Content (mg/100g) =  $(A \times V \times \text{DF} \times 100) / (\epsilon \times \text{MW} \times W)$  (if using molar extinction coefficient)

or

**Lycopene** Content (mg/100g) =  $(A \times V \times \text{DF} \times 100) / (A_{1\%1\text{cm}} \times W)$  (if using specific absorbance)

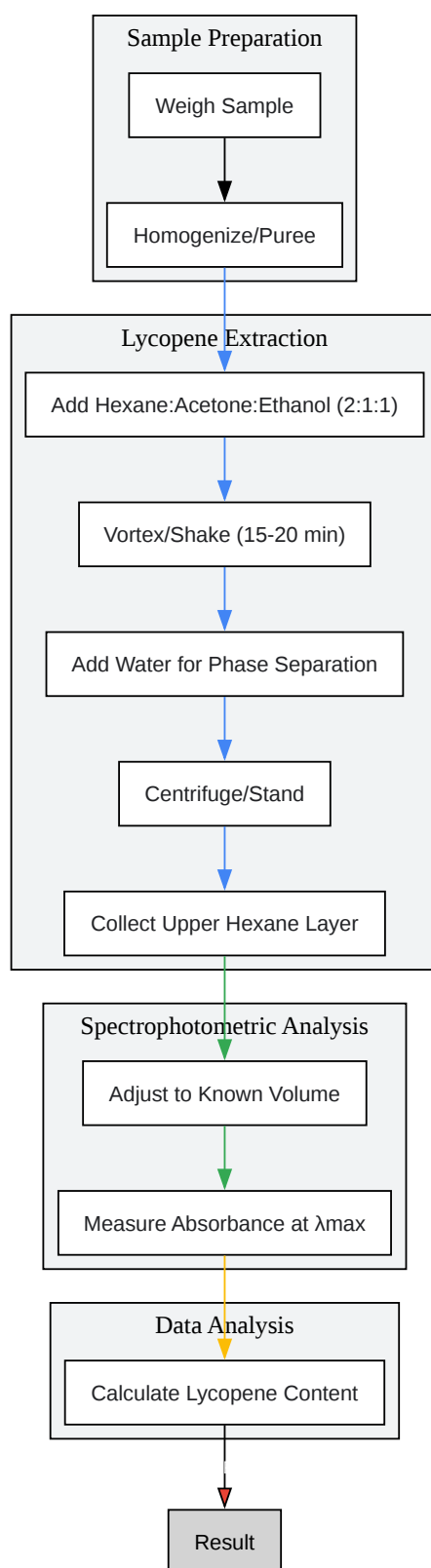
Where:

- A = Absorbance of the sample at  $\lambda_{\text{max}}$
- V = Total volume of the extract (in mL)
- DF = Dilution factor (if the sample was diluted)
- $\epsilon$  = Molar extinction coefficient of **lycopene** in the specific solvent (in  $\text{L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$ )

- MW = Molecular weight of **lycopene** (536.87 g/mol )
- $A^{1\%_{1cm}}$  = Specific absorbance of a 1% solution in a 1 cm cuvette
- W = Weight of the sample (in g)

## Visualization

The following diagram illustrates the experimental workflow for the spectrophotometric determination of **lycopene** content.



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Caption: Workflow for Spectrophotometric Determination of **Lycopene**.

## Conclusion

The spectrophotometric method detailed in this application note provides a reliable and efficient means for quantifying **lycopene** content in a variety of samples. The use of a hexane:acetone:ethanol solvent system ensures effective extraction of **lycopene**. By adhering to the outlined protocol and using the appropriate absorption maxima and extinction coefficients, researchers, scientists, and drug development professionals can obtain accurate and reproducible results. This method is particularly well-suited for high-throughput screening and routine quality control analyses where speed and cost-effectiveness are important considerations. For validation of results, especially in complex matrices, comparison with a chromatographic method such as HPLC is recommended.

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